5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide
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Overview
Description
5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction, where the intermediate reacts with a suitable reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the pyrimidine ring, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are studied. It may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar chlorobenzyl group and pyrimidine ring but differs in the presence of a benzothieno ring .
5-bromo-2-chlorobenzyl alcohol: This compound shares the bromine and chlorobenzyl groups but lacks the thiadiazole and pyrimidine rings.
Uniqueness
The uniqueness of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the thiadiazole and pyrimidine rings, makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C15H11BrClN5OS2 |
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Molecular Weight |
456.8 g/mol |
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23) |
InChI Key |
MNIPMEWKZUBFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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